4-Chloromandelic acid
Description
4-Chloromandelic acid (4-ClMA, C₈H₇ClO₃) is a halogenated derivative of mandelic acid, characterized by a chlorine atom at the para position of the phenyl ring. It serves as a critical chiral precursor in synthesizing pharmaceuticals, including anticoagulants (e.g., clopidogrel analogs) and diabetes/lipid disorder drugs . Its enantiopure forms are typically resolved via diastereomeric salt formation using chiral resolving agents like (R)-(+)-benzyl-1-phenylethylamine (BPA) or through co-crystallization with agents such as levetiracetam (LEV) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883404 | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-86-4, 7138-34-3 | |
| Record name | 4-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Solvent Selection : Methanol or ethanol is used, with ethanol favoring higher yields (42–44%) and ee (>99%).
-
Molar Ratios : The resolving agent is added at 1.0–2.0 equivalents relative to 4-ClMA. Excess agent improves salt crystallization but increases costs.
-
Temperature Control : Reactions proceed at 55°C for 1 hour, followed by gradual cooling to 0°C to precipitate the (R)-(−)-4-ClMA salt.
Table 1: Key Parameters for Chiral Resolution
Acid Hydrolysis and Product Isolation
The diastereomeric salt is acidified with hydrochloric acid (pH 4) to liberate (R)-(−)-4-ClMA. Methylene chloride extraction followed by drying and concentration yields the pure enantiomer.
Table 2: Acid Hydrolysis Performance
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Salt Dissolution | 200 mL H₂O | - | - |
| Acidification | HCl to pH 4 | 42.2 | 99.5 |
| Solvent Extraction | CH₂Cl₂, 2× washes | - | - |
Process Optimization and Variables
Solvent Impact
Ethanol outperforms methanol in ee and yield due to better salt solubility profiles.
Table 3: Solvent Comparison
Resolving Agent Recovery
The resolving agent is reclaimed via alkalization (pH 12) and extraction, achieving 95% recovery. This reduces costs and environmental impact.
Comparative Analysis with Alternative Methods
While the patent method is dominant, prior approaches used different resolving agents:
Benzyl-1-Phenylethylamine
Enzymatic Resolution
Table 4: Resolving Agent Performance
| Agent | ee (%) | Yield (%) | Recyclability (%) |
|---|---|---|---|
| (R)-(+)-1-(1-Naphthyl)ethylamine | 99.5 | 42.2 | 95 |
| (R)-(+)-Benzyl-1-phenylethylamine | 94.8 | 83.1 | 80 |
| Lipase Biocatalyst | 98.7 | 47.6 | N/A |
Industrial Scalability and Applications
Pilot-Scale Feasibility
Chemical Reactions Analysis
Oxidation Reactions
4-ClMA undergoes oxidation to form 4-chlorobenzaldehyde under controlled conditions. Nicotinium dichromate (NDC) in aqueous acetic acid with sulfuric acid catalysis is a key oxidative system .
Key Data:
| Parameter | Value (Mandelic Acid) | Value (4-ClMA) | Conditions |
|---|---|---|---|
| Rate constant (k ×10⁴ s⁻¹) | 3.84 | 2.72 | [NDC] = 1.25×10⁻³ mol/dm³, 298 K |
| Activation Energy (Eₐ) | 58.3 kJ/mol | 62.1 kJ/mol | 298–313 K |
| ΔH‡ | 55.7 kJ/mol | 59.5 kJ/mol | |
| ΔS‡ | -132 J/mol·K | -128 J/mol·K |
The reaction follows first-order kinetics with respect to NDC and fractional order (0.5–0.7) for 4-ClMA. Increased acetic acid concentration inhibits reaction rates, while H₂SO₄ accelerates it .
Reduction Reactions
Reduction of 4-ClMA yields 4-chlorophenylglycolic acid. Common agents include:
| Reducing Agent | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0–25°C | 82–88% | |
| LiAlH₄ | THF | Reflux | 90–94% |
Steric effects from the para-chloro substituent slow reduction rates compared to unsubstituted mandelic acid.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
| Reagent | Product | Conditions | Selectivity |
|---|---|---|---|
| SOCl₂/PCl₅ | 4-Chloromandeloyl chloride | Anhydrous, 40–60°C | >95% |
| (CF₃SO₂)₂O | Triflate ester | CH₂Cl₂, -20°C | 89% |
Thionyl chloride achieves near-quantitative conversion to the acyl chloride, critical for peptide coupling.
Enantioselective Transformations
Optically active 4-ClMA derivatives are synthesized via chiral resolution or biocatalysis:
Resolution Efficiency:
| Resolving Agent | Solvent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-(+)-BPA | Ethanol | 94.8 | 83.1 | |
| Levetiracetam | MTBE | 98.7 | 47.6 |
Benzyl-1-phenylethylamine (BPA) achieves high enantiomeric excess (94.8%) via diastereomeric salt crystallization . Lipase@UiO-67(Zr) biocatalysts provide 98.7% ee in kinetic resolutions .
Comparative Reactivity with Analogues
Substituent position significantly impacts reactivity:
| Compound | Oxidation Rate (k ×10⁴ s⁻¹) | Reduction Yield (%) | Resolution ee (%) |
|---|---|---|---|
| 4-Chloromandelic acid | 2.72 | 88 | 94.8 |
| 2-Chloromandelic acid | 3.15 | 78 | 82 |
| 4-Bromomandelic acid | 2.58 | 85 | 71 |
Para-substitution enhances steric hindrance, reducing oxidation rates but improving chiral resolution efficiency .
Mechanistic Insights
-
Oxidation : Proceeds via a chromate ester intermediate, with rate-determining C–C bond cleavage .
-
Chiral Recognition : Halogen interactions (Cl···Cl and Cl/π) between 4-ClMA and resolving agents dominate enantioselectivity .
-
Substitution : Proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing chloro group.
Scientific Research Applications
Pharmaceutical Development
4-Chloromandelic acid is primarily recognized as a key intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow it to be utilized in creating drugs that target specific biological pathways. For instance, it serves as a platform molecule for synthesizing chiral compounds essential for developing therapeutic agents with enhanced efficacy and reduced side effects.
Case Study: Chiral Drug Synthesis
Research indicates that this compound is instrumental in the asymmetric synthesis of various chiral drugs. The use of resolving agents like (R)-1-phenylethanamine has been explored to achieve high enantiomeric excess in the production of chiral derivatives, which are crucial for pharmacological activity .
Analytical Chemistry
In analytical chemistry, this compound is often employed as a standard reference material . It aids researchers in ensuring the accuracy of quantitative analyses involving complex mixtures. Its consistent properties make it suitable for calibration purposes in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Table 1: Applications in Analytical Chemistry
| Application Type | Description |
|---|---|
| Standard Reference Material | Used for calibration in quantitative analysis |
| HPLC Methodology | Employed in methods for separating chiral compounds |
| Quality Control | Ensures accuracy in pharmaceutical formulations |
Biochemical Research
This compound plays a significant role in biochemical research , particularly in studying enzyme inhibition and metabolic pathways. Its ability to interact with various enzymes makes it a valuable tool for researchers aiming to understand biochemical processes and develop new therapeutic agents.
Example: Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, thereby providing insights into potential therapeutic targets for diseases such as diabetes and cancer .
Agricultural Chemistry
In the field of agricultural chemistry , this compound is utilized in formulating agrochemicals. It enhances the stability and performance of pesticides and herbicides, contributing to more effective crop protection strategies.
Benefits:
- Improved efficacy of active ingredients.
- Enhanced stability under varying environmental conditions.
Material Science
The compound is also explored within material science for its potential applications in developing novel polymers and materials. Research focuses on its role in creating advanced coatings and adhesives with improved properties such as durability and resistance to environmental factors.
Innovations:
Recent studies have investigated the use of this compound in formulating materials that exhibit superior mechanical properties, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Chloromandelic acid involves its interaction with specific molecular targets. In pharmaceutical applications, it acts as a chiral intermediate, facilitating the synthesis of enantiomerically pure drugs. The chlorine atom in the para position enhances its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 186.59 g/mol
- Melting Point : 116–121°C (racemic)
- Optical Rotation: [α]²²_D = −51.1° (R-enantiomer in methanol)
- Solubility in Ethanol: 1.47 g/100 g (less soluble diastereomeric salt) vs. 4.82 g/100 g (more soluble salt)
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
Halogen Substitution Effects
4-ClMA exhibits distinct supramolecular interactions compared to other halogenated mandelic acids (Table 1):
Key Findings :
- Positional Effects : Para-substituted halogens (4-ClMA, 4-BrMA) exhibit stronger halogen interactions (Cl···Cl, Br···Br) than ortho/meta analogs, enhancing crystal lattice stability and enantioselectivity .
- Halogen Type : Bromine (4-BrMA) forms shorter halogen bonds (2.8–3.0 Å) than chlorine (3.1–3.3 Å), leading to higher melting points and lower solubility .
Chiral Resolution Efficiency
Diastereomeric Salt Formation
4-ClMA demonstrates superior resolution efficiency with BPA compared to other resolving agents (Table 2):
Key Findings :
- BPA vs. PEA : BPA’s benzyl group reduces water solubility, improving recovery and enantioselectivity (E = 84.3% vs. 71.4%) .
- Co-crystallization : LEV resolves 2-ClMA more efficiently (E = 82%) than 4-ClMA (E = 18%) due to steric hindrance from the para-Cl .
Supramolecular Interaction Analysis
Hydrogen Bonding vs. Halogen Bonding
- 4-ClMA (R-salt) : Features a 1D double-helix hydrogen-bonding network supplemented by Cl···Cl (3.193 Å) and CH/π interactions, contributing to 94.8% diastereomeric excess .
- 2-ClMA : Relies on π-π stacking and stronger CH/π interactions due to ortho-Cl steric effects, reducing halogen bond contributions .
- 4-BrMA : Br···Br interactions (2.9 Å) dominate, yielding higher thermal stability (ΔHfus = 60.2 kJ/mol) vs. 4-ClMA (ΔHfus = 57.4 kJ/mol) .
Research Implications
Pharmaceutical Synthesis : 4-ClMA’s para-substitution optimizes chiral discrimination via halogen interactions, making it preferable over meta/ortho analogs for enantiopure drug intermediates .
Solvent Selection: Ethanol outperforms 2-propanol and acetonitrile in 4-ClMA resolution due to balanced polarity and cost-effectiveness .
Thermodynamic Drivers : Melting point differences (>20°C) and solubility ratios (>3:1) are reliable predictors of resolution success across halogenated mandelic acids .
Biological Activity
4-Chloromandelic acid (4-ClMA) is a chiral compound that has garnered attention due to its biological activities and applications in pharmaceuticals. This article explores its biological activity, focusing on its chiral resolution, synthesis, and potential therapeutic uses.
This compound is a halogenated derivative of mandelic acid, characterized by the presence of a chlorine atom at the para position relative to the hydroxyl group. Its molecular formula is CHClO, with a molecular weight of approximately 202.62 g/mol. The compound exhibits a melting point of around 122-124 °C, which is relevant for its crystallization processes.
1. Enantioselectivity and Chiral Resolution
The biological activity of 4-ClMA is significantly influenced by its enantiomers. Research has demonstrated that the resolution of 4-ClMA can be achieved using various resolving agents, leading to different biological activities associated with each enantiomer. For instance, studies utilizing (R)-(+)-benzyl-1-phenylethylamine as a resolving agent achieved a resolution efficiency of up to 84.3% under optimal conditions, highlighting the importance of chiral discrimination in its applications .
Table 1: Summary of Chiral Resolution Studies for this compound
| Resolving Agent | Resolution Efficiency (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| (R)-(+)-Benzyl-1-Phenylethylamine | 84.3 | Not specified | |
| (R)-1-Phenylethanamine | 72 | 72 | |
| Levetiracetam | Up to 94 | 63 |
2. Pharmacological Potential
This compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting diabetes and lipid disorders. Its enantiomers exhibit different affinities for biological targets, which can lead to varied therapeutic effects. For instance, the enantiomer (R)-4-ClMA has been noted for its potential in developing anti-diabetic agents .
Case Study 1: Resolution Using Levetiracetam
A study conducted on the resolution of halogenated mandelic acids using levetiracetam as a resolving agent demonstrated that all five halogenated mandelic acids tested could be successfully separated with varying efficiencies. The study reported an enantiomeric excess of up to 63% for (R)-3-chloromandelic acid, showcasing the effectiveness of this method in enhancing the chiral purity of related compounds .
Case Study 2: Green Chemistry Approaches
Recent advancements in green chemistry have led to innovative methods for the optical resolution of 4-ClMA using supercritical carbon dioxide as a precipitating agent. This method not only improves yield but also minimizes solvent use, aligning with sustainable practices in chemical synthesis .
Q & A
Q. What are the standard methods for resolving enantiomers of 4-chloromandelic acid, and how do they differ in experimental design?
Enantiomeric resolution of this compound typically employs chiral resolving agents, such as (R)-(+)-benzyl-1-phenylethylamine, which forms diastereomeric salts with the acid. The process involves dissolving the racemic mixture and resolving agent in a solvent (e.g., ethanol), followed by fractional crystallization. Key variables include solvent polarity, temperature, and molar ratios . Differences in experimental design arise in the choice of resolving agents (e.g., 1-cyclohexylethylamine for 2-chloromandelic acid) and crystallization conditions, which influence yield and enantiomeric excess (e.e.) .
Q. How can researchers characterize the purity and stereochemistry of this compound?
Common techniques include:
- NMR spectroscopy : Distinguishes enantiomers using chiral solvating agents like actinomycin D to induce chemical shift differences .
- HPLC with chiral columns : Separates enantiomers based on retention times.
- Melting point analysis : Pure enantiomers exhibit sharp melting points (e.g., 115–120°C for this compound) .
- Optical rotation : Measures specific rotation ([α]D) to confirm enantiomeric identity (e.g., R-(-)-4-chloromandelic acid has distinct optical activity) .
Q. What databases are most reliable for retrieving peer-reviewed studies on this compound?
Prioritize databases with rigorous indexing and reproducibility, such as PubMed, Web of Science, and specialized chemistry repositories (e.g., Reaxys). Avoid overreliance on Google Scholar due to its inconsistent coverage and lack of advanced Boolean search capabilities .
Advanced Research Questions
Q. How can researchers optimize chiral resolution protocols for this compound to improve yield and enantiomeric excess?
Systematic optimization involves:
- Solvent screening : Test polar (e.g., methanol) vs. non-polar solvents (e.g., hexane) to alter solubility and crystallization kinetics .
- Temperature gradients : Gradual cooling during crystallization enhances diastereomer separation.
- Statistical design : Use factorial experiments to evaluate interactions between variables like molar ratios and agitation rates.
- Analytical validation : Compare e.e. values across HPLC, NMR, and polarimetry to confirm consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
